![molecular formula C12H17N5O2S B13106739 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid CAS No. 91647-48-2](/img/structure/B13106739.png)
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S. It is known for its unique structure, which includes a purine base linked to a sulfanylacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a sulfanylacetic acid group. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different properties and applications, expanding the utility of the compound .
Wissenschaftliche Forschungsanwendungen
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-mercaptopurine: Similar purine base but lacks the sulfanylacetic acid group.
9-(3-Methylbutyl)adenine: Contains a similar side chain but different functional groups.
Sulfanylacetic acid derivatives: Various compounds with different substituents on the sulfanylacetic acid moiety
Uniqueness
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is unique due to its specific combination of a purine base and a sulfanylacetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications .
Eigenschaften
CAS-Nummer |
91647-48-2 |
|---|---|
Molekularformel |
C12H17N5O2S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
2-[2-amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)3-4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16) |
InChI-Schlüssel |
PNQMEMRVYMMLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


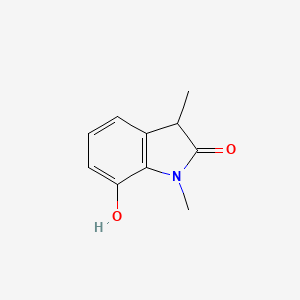
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

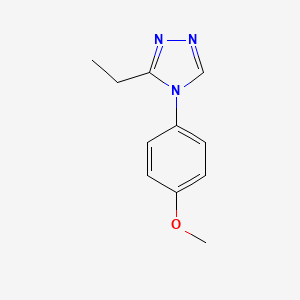
![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
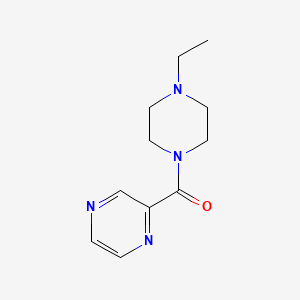
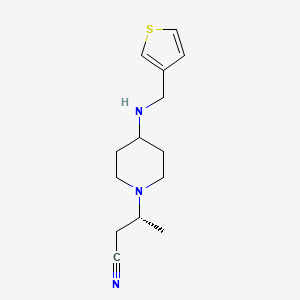

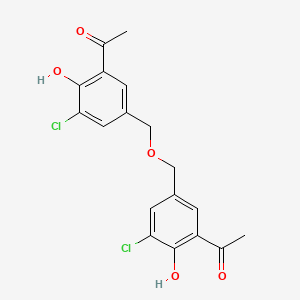
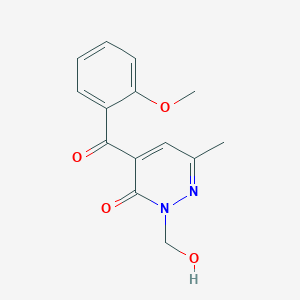

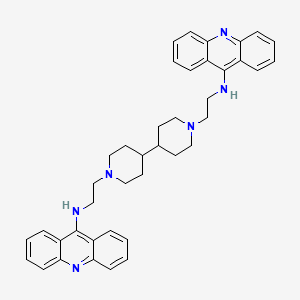
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
